molecular formula C9H13N3O B15330912 N-Hydroxy-2-isopropylnicotinimidamide

N-Hydroxy-2-isopropylnicotinimidamide

Cat. No.: B15330912
M. Wt: 179.22 g/mol
InChI Key: VPWMZRBUIVANFO-UHFFFAOYSA-N
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Description

N-Hydroxy-2-isopropylnicotinimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a hydroxy group attached to a nicotinimidamide backbone, with an isopropyl group adding to its distinctiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-isopropylnicotinimidamide typically involves the reaction of 2-isopropylnicotinimidamide with hydroxylamine under controlled conditions. The reaction is carried out in an anhydrous solvent, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the hydroxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-isopropylnicotinimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-Hydroxy-2-isopropylnicotinimidamide involves its interaction with specific molecular targets, such as enzymes involved in hydroxylation reactions. The hydroxy group of the compound acts as a nucleophile, facilitating the transfer of oxygen atoms to substrates, thereby modifying their chemical structure and activity . This mechanism is crucial in various biological processes and can be exploited for therapeutic purposes.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N'-hydroxy-2-propan-2-ylpyridine-3-carboximidamide

InChI

InChI=1S/C9H13N3O/c1-6(2)8-7(9(10)12-13)4-3-5-11-8/h3-6,13H,1-2H3,(H2,10,12)

InChI Key

VPWMZRBUIVANFO-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C1=C(C=CC=N1)/C(=N/O)/N

Canonical SMILES

CC(C)C1=C(C=CC=N1)C(=NO)N

Origin of Product

United States

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